molecular formula C8H13BN2O4S B13473927 [1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]boronic acid

[1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]boronic acid

Cat. No.: B13473927
M. Wt: 244.08 g/mol
InChI Key: MNIKNIZIYRCMOI-UHFFFAOYSA-N
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Description

[1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]boronic acid: is a boronic acid derivative that features a unique combination of a thian-4-yl group and a pyrazol-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]boronic acid typically involves the reaction of a thian-4-yl derivative with a pyrazol-4-ylboronic acid under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thian-4-yl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazol-4-yl group, potentially converting it to a pyrazoline derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted pyrazol-4-yl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

    Bioconjugation: It can be used in the modification of biomolecules for various applications, including imaging and diagnostics.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential lead compound for the development of new therapeutic agents.

    Diagnostics: It can be used in the development of diagnostic tools and assays.

Industry:

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties.

    Polymer Chemistry: It can be incorporated into polymers to modify their properties and enhance their performance.

Mechanism of Action

The mechanism of action of [1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in various applications. The thian-4-yl and pyrazol-4-yl groups contribute to the compound’s overall reactivity and specificity, allowing it to interact with a wide range of biological and chemical targets.

Comparison with Similar Compounds

  • [1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]methanesulfonyl chloride
  • [1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]acetic acid
  • [1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]methylpropanoic acid

Comparison:

  • Unique Structure: The presence of both a thian-4-yl group and a pyrazol-4-yl group in [1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]boronic acid distinguishes it from other similar compounds.
  • Reactivity: The boronic acid group provides unique reactivity, allowing for a wide range of chemical transformations.
  • Applications: While similar compounds may have specific applications, the combination of functional groups in this compound makes it particularly versatile in various fields.

Properties

Molecular Formula

C8H13BN2O4S

Molecular Weight

244.08 g/mol

IUPAC Name

[1-(1,1-dioxothian-4-yl)pyrazol-4-yl]boronic acid

InChI

InChI=1S/C8H13BN2O4S/c12-9(13)7-5-10-11(6-7)8-1-3-16(14,15)4-2-8/h5-6,8,12-13H,1-4H2

InChI Key

MNIKNIZIYRCMOI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1)C2CCS(=O)(=O)CC2)(O)O

Origin of Product

United States

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